molecular formula C5H11BS3 B14566666 2-(Ethylsulfanyl)-1,3,2-dithiaborinane CAS No. 61704-95-8

2-(Ethylsulfanyl)-1,3,2-dithiaborinane

Cat. No.: B14566666
CAS No.: 61704-95-8
M. Wt: 178.2 g/mol
InChI Key: KMBYHWKUCNIZQI-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,3,2-dithiaborinane is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of sulfur and boron atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1,3,2-dithiaborinane typically involves the reaction of ethyl mercaptan with boron-containing precursors under controlled conditions. One common method involves the reaction of ethyl mercaptan with boron trichloride in the presence of a base, such as triethylamine, to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1,3,2-dithiaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.

Scientific Research Applications

2-(Ethylsulfanyl)-1,3,2-dithiaborinane has several scientific research applications, including:

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, catalysts, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1,3,2-dithiaborinane involves its interaction with molecular targets through its sulfur and boron atoms. These interactions can lead to the formation of covalent bonds or coordination complexes with target molecules. The specific pathways and molecular targets depend on the context of its application, such as its use in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)ethyl acrylate
  • 2-(Ethylsulfanyl)ethyl acetate
  • Thiazoles and their derivatives

Uniqueness

2-(Ethylsulfanyl)-1,3,2-dithiaborinane is unique due to the presence of both sulfur and boron atoms in its structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For example, thiazoles are known for their biological activities, while this compound may offer unique advantages in catalysis and material science due to its boron content.

Properties

CAS No.

61704-95-8

Molecular Formula

C5H11BS3

Molecular Weight

178.2 g/mol

IUPAC Name

2-ethylsulfanyl-1,3,2-dithiaborinane

InChI

InChI=1S/C5H11BS3/c1-2-7-6-8-4-3-5-9-6/h2-5H2,1H3

InChI Key

KMBYHWKUCNIZQI-UHFFFAOYSA-N

Canonical SMILES

B1(SCCCS1)SCC

Origin of Product

United States

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